Compounds like 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511) demonstrate significant anti-ulcer activity in various animal models [ [], [] ]. These compounds appear to exert their effects by influencing both gastric aggressive factors (e.g., acid secretion) and defensive factors (e.g., mucosal blood flow).
N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines, structurally related to 3-(benzyloxy)-N-methylbenzamide, exhibit potent antagonism towards human NK1 receptors [ [] ]. NK1 receptor antagonists are investigated for their potential therapeutic applications in conditions like emesis, pain, and inflammation.
(+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a kinesin spindle protein (KSP) inhibitor, shows potential as an anti-cancer agent [ [] ]. Inhibition of KSP disrupts mitosis and induces cell death in cancer cells.
Compounds like 3-(3-[18F]fluoropropoxy)-4-(benzyloxy)-N-((1-dimethylaminocyclopentyl) methyl)-5-methoxybenzamide are designed as potential PET radiotracers for the glycine transporter GlyT-2 [ [] ]. Imaging GlyT-2 is relevant in studying neurological disorders and developing new therapies.
Hybrid molecules incorporating structural features of donepezil and N-[(5-benzyloxy-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine demonstrate inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase (MAO) [ [] ]. Such multi-target directed ligands hold promise for Alzheimer's disease treatment by addressing multiple pathological aspects.
The discovery of CquiOR136, an odorant receptor in mosquitoes activated by DEET (N,N-diethyl-3-methylbenzamide), has opened avenues for developing new mosquito repellents [ [] ].
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2